3-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}pyridine-2-carbonitrile
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Overview
Description
3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}pyridine-2-carbonitrile is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a pyrimidine ring, and an azetidine ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 5-fluoro-6-phenylpyrimidine ring through a condensation reaction between appropriate starting materials under controlled conditions.
Azetidine Ring Formation: The azetidine ring is then introduced via a cyclization reaction, often using a suitable base and solvent to facilitate the ring closure.
Pyridine Ring Attachment: The final step involves the coupling of the pyridine ring with the azetidine-pyrimidine intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}pyridine-2-carbonitrile: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of 3-{1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-ylamino}pyridine-2-carbonitrile lies in its combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-26(17-8-5-9-23-16(17)10-22)15-11-27(12-15)20-18(21)19(24-13-25-20)14-6-3-2-4-7-14/h2-9,13,15H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMZPUNQBCNBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3)C4=C(N=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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